8-[3-(benzyloxy)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines, characterized by a fused pyridine and thiadiazine ring system.
- Its chemical formula is
C27H22N3O2S
, with an average mass of 471.546 Da . - The benzyloxy and phenyl substituents contribute to its structural complexity.
Preparation Methods
- Synthetic routes involve cyclization reactions and nitrile formation.
- One method includes the reaction of a suitable precursor (e.g., 3-benzyl-4-fluoroaniline) with a thiocarbonyl chloride derivative.
- Industrial production methods may vary, but efficient synthesis routes are essential for large-scale production.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on reaction conditions but may include derivatives with modified substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Could be relevant in materials science or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Similar Compounds:
- Highlighting uniqueness and differences between these compounds would require further investigation.
- (Molecular Formula:
3-Benzyl-8-[4-(benzyloxy)-3-methoxyphenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: C29H27N3O3S
) .Remember that this compound’s potential lies in its diverse applications across chemistry, biology, medicine, and industry. Researchers continue to explore its properties, and further studies will unveil its full potential
Properties
Molecular Formula |
C27H23N3O2S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
6-oxo-3-phenyl-8-(3-phenylmethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C27H23N3O2S/c28-16-25-24(21-10-7-13-23(14-21)32-17-20-8-3-1-4-9-20)15-26(31)30-18-29(19-33-27(25)30)22-11-5-2-6-12-22/h1-14,24H,15,17-19H2 |
InChI Key |
BXHJICDUVCBLER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=CC=C3)C#N)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.